
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as Meclofenoxate, is a nootropic drug that has been used to enhance cognitive function and memory. It was first synthesized in the 1960s by the French pharmaceutical company, Laboratoires Delagrange. Since then, it has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee is not fully understood. It is believed to work by increasing the synthesis and release of acetylcholine, a neurotransmitter that is involved in learning and memory. Additionally, it may enhance the utilization of glucose in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to increase the utilization of glucose in the brain, which can improve energy metabolism and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has several advantages for lab experiments, including its ability to enhance cognitive function and memory. Additionally, it has been shown to have neuroprotective effects, which can be useful in studying conditions such as Alzheimer's disease and Parkinson's disease. However, there are also limitations to using 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee. One area of research could focus on its potential use in treating cognitive decline in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to fully understand its mechanism of action and potential side effects. Finally, research could be done to explore its potential use in enhancing cognitive function in healthy individuals.
Synthesemethoden
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with 2-methylcyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with isopropylamine to yield 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h9-13,15,18H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIARULZQJPJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
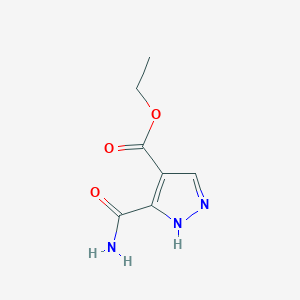
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
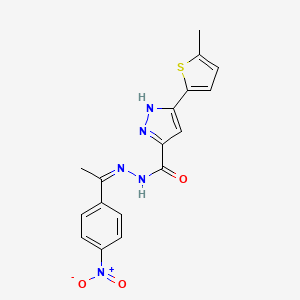
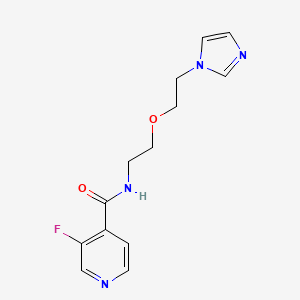
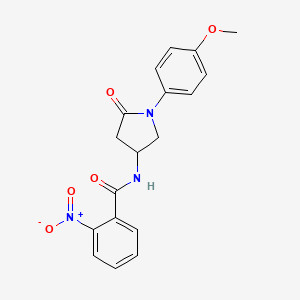
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
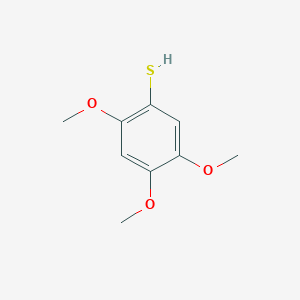
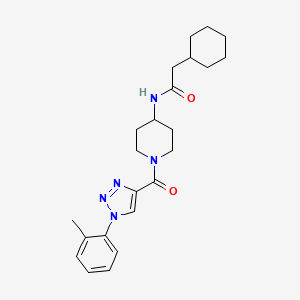
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)